Cas no 2060036-68-0 (4-(1-oxo-1lambda6-thiolan-1-ylidene)aminobenzene-1-sulfonyl chloride)

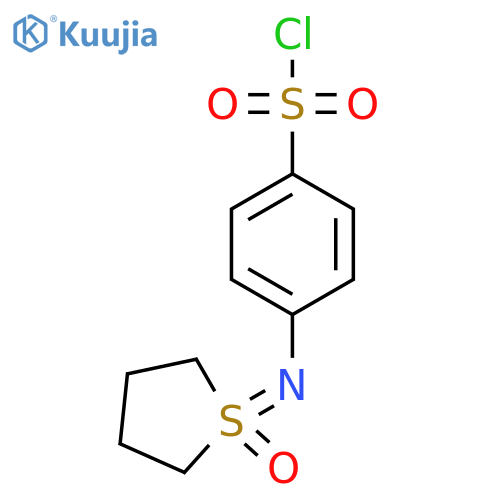

2060036-68-0 structure

商品名:4-(1-oxo-1lambda6-thiolan-1-ylidene)aminobenzene-1-sulfonyl chloride

CAS番号:2060036-68-0

MF:C10H12ClNO3S2

メガワット:293.790179252625

MDL:MFCD30502101

CID:5153919

PubChem ID:125456112

4-(1-oxo-1lambda6-thiolan-1-ylidene)aminobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride

- 4-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonylchloride

- Benzenesulfonyl chloride, 4-[(tetrahydro-1-oxido-1-thienylidene)amino]-

- 4-(1-oxo-1lambda6-thiolan-1-ylidene)aminobenzene-1-sulfonyl chloride

-

- MDL: MFCD30502101

- インチ: 1S/C10H12ClNO3S2/c11-17(14,15)10-5-3-9(4-6-10)12-16(13)7-1-2-8-16/h3-6H,1-2,7-8H2

- InChIKey: QMIPDQRBBXQQAJ-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C=CC(=CC=1)N=S1(CCCC1)=O)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 468

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 80.3

4-(1-oxo-1lambda6-thiolan-1-ylidene)aminobenzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-341749-5.0g |

4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride |

2060036-68-0 | 5.0g |

$3645.0 | 2023-02-23 | ||

| Enamine | EN300-341749-0.25g |

4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride |

2060036-68-0 | 0.25g |

$1156.0 | 2023-09-03 | ||

| Enamine | EN300-341749-1.0g |

4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride |

2060036-68-0 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-341749-2.5g |

4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride |

2060036-68-0 | 2.5g |

$2464.0 | 2023-09-03 | ||

| Enamine | EN300-341749-10.0g |

4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride |

2060036-68-0 | 10.0g |

$5405.0 | 2023-02-23 | ||

| Enamine | EN300-341749-10g |

4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride |

2060036-68-0 | 10g |

$5405.0 | 2023-09-03 | ||

| Enamine | EN300-341749-0.1g |

4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride |

2060036-68-0 | 0.1g |

$1106.0 | 2023-09-03 | ||

| Enamine | EN300-341749-1g |

4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride |

2060036-68-0 | 1g |

$1256.0 | 2023-09-03 | ||

| Enamine | EN300-341749-0.5g |

4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride |

2060036-68-0 | 0.5g |

$1207.0 | 2023-09-03 | ||

| Enamine | EN300-341749-0.05g |

4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride |

2060036-68-0 | 0.05g |

$1056.0 | 2023-09-03 |

4-(1-oxo-1lambda6-thiolan-1-ylidene)aminobenzene-1-sulfonyl chloride 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

2060036-68-0 (4-(1-oxo-1lambda6-thiolan-1-ylidene)aminobenzene-1-sulfonyl chloride) 関連製品

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量